N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
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Overview
Description
“N-[(4-methoxyphenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” is a complex organic compound that belongs to the class of benzamides It features a quinazolinone core, a dioxolo ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(4-methoxyphenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached using Friedel-Crafts alkylation.
Formation of the Benzamide: The final step involves the formation of the benzamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.
Reduction: Reduction reactions can target the quinazolinone core or the benzamide linkage.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, “N-[(4-methoxyphenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” may be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-[(4-methoxyphenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, which are used as anti-cancer agents.
Benzamide Derivatives: Compounds like sulpiride and tiapride, which are used as antipsychotic medications.
Uniqueness
“N-[(4-methoxyphenyl)methyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide” is unique due to its combination of a quinazolinone core, a dioxolo ring, and a methoxyphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H21N3O5S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H21N3O5S/c1-31-18-8-4-15(5-9-18)12-26-23(29)17-6-2-16(3-7-17)13-28-24(30)19-10-21-22(33-14-32-21)11-20(19)27-25(28)34/h2-11H,12-14H2,1H3,(H,26,29)(H,27,34) |
InChI Key |
WBNBQTWJSGZHSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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